1-nitrosoazepan-3-ol
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Overview
Description
1-nitrosoazepan-3-ol is a chemical compound with the molecular formula C6H12N2O. It is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitrosoazepan-3-ol typically involves the nitrosation of hexahydro-1H-azepin-3-ol. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction proceeds as follows:
- Dissolve hexahydro-1H-azepin-3-ol in an aqueous solution.
- Add sodium nitrite to the solution.
- Slowly add hydrochloric acid to the mixture while maintaining a low temperature.
- Stir the reaction mixture until the formation of this compound is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-nitrosoazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hexahydro-1-amino-1H-azepin-3-ol.
Substitution: Formation of various substituted azepin-3-ol derivatives.
Scientific Research Applications
1-nitrosoazepan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitrosoazepan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-nitrosoazepan-3-ol can be compared with other similar compounds such as:
Hexahydro-1H-azepin-3-ol: Lacks the nitroso group, making it less reactive.
Hexahydro-1-amino-1H-azepin-3-ol: Contains an amino group instead of a nitroso group, leading to different chemical properties.
Hexahydro-1-nitroso-1H-azepin-2-ol: Similar structure but with the nitroso group at a different position, affecting its reactivity and interactions.
This compound is unique due to its specific structural features and the presence of the nitroso group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
77428-18-3 |
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Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-nitrosoazepan-3-ol |
InChI |
InChI=1S/C6H12N2O2/c9-6-3-1-2-4-8(5-6)7-10/h6,9H,1-5H2 |
InChI Key |
AEEHNHHXHZWHGB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC(C1)O)N=O |
Canonical SMILES |
C1CCN(CC(C1)O)N=O |
Synonyms |
eta-hydroxy-N-nitrosohexamethyleneimine gamma-hydroxy-N-nitrosohexamethyleneimine HN-NHMI cpd hydroxy-N-nitrosohexamethyleneimine |
Origin of Product |
United States |
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